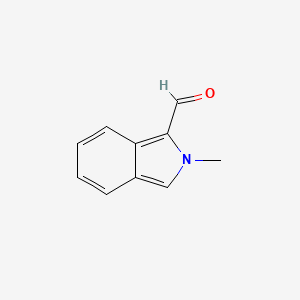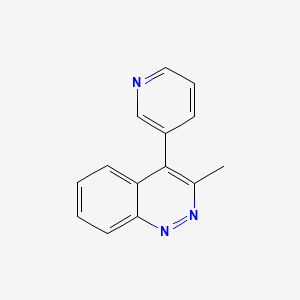
3-Methyl-4-(3-pyridinyl)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pyridin-3-yl)cinnoline is a heterocyclic aromatic compound with the molecular formula C14H11N3. It belongs to the cinnoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yl)cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylpyridine with suitable aldehydes or ketones, followed by cyclization using a catalyst such as palladium or copper salts . The reaction conditions often involve heating the mixture in a solvent like ethanol or acetonitrile under reflux.
Industrial Production Methods: Industrial production of 3-Methyl-4-(pyridin-3-yl)cinnoline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(pyridin-3-yl)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed:
- Oxidized derivatives with additional functional groups.
- Reduced forms with hydrogenated rings.
- Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
3-Methyl-4-(pyridin-3-yl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridin-3-yl)cinnoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Quinazoline: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Pyrazoloquinoline: A compound with a fused pyrazole and quinoline ring system, showing potential in medicinal chemistry.
Uniqueness: 3-Methyl-4-(pyridin-3-yl)cinnoline stands out due to its unique combination of a cinnoline and pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-methyl-4-pyridin-3-ylcinnoline |
InChI |
InChI=1S/C14H11N3/c1-10-14(11-5-4-8-15-9-11)12-6-2-3-7-13(12)17-16-10/h2-9H,1H3 |
InChI Key |
FLOMQKBCFKHOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=N1)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


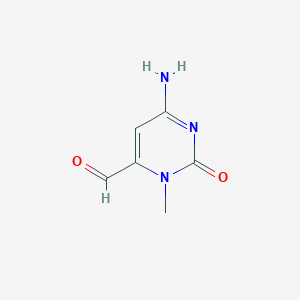
![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
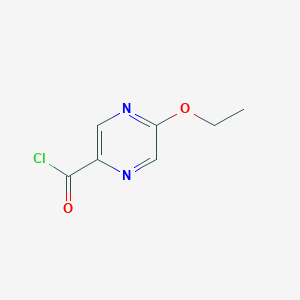
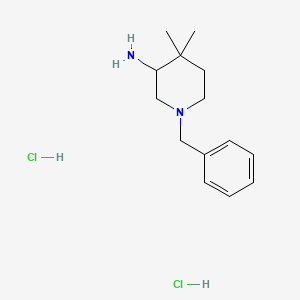
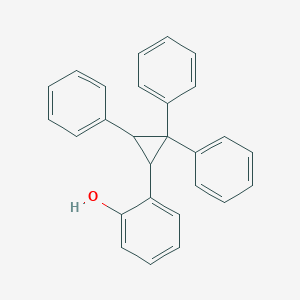
![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

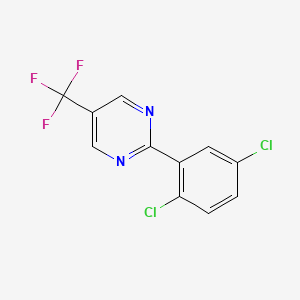
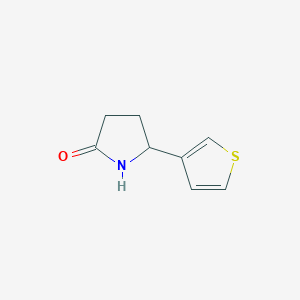
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
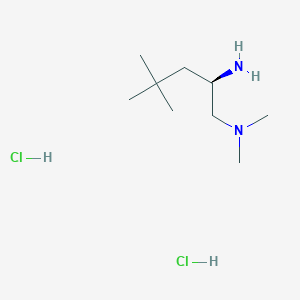
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

